[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968743
InChI: InChI=1S/C16H20N6O3S/c23-16(13-2-1-3-14(10-13)22-12-17-18-19-22)21-7-5-20(6-8-21)15-4-9-26(24,25)11-15/h1-3,10,12,15H,4-9,11H2
SMILES:
Molecular Formula: C16H20N6O3S
Molecular Weight: 376.4 g/mol

[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone

CAS No.:

Cat. No.: VC14968743

Molecular Formula: C16H20N6O3S

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone -

Specification

Molecular Formula C16H20N6O3S
Molecular Weight 376.4 g/mol
IUPAC Name [4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Standard InChI InChI=1S/C16H20N6O3S/c23-16(13-2-1-3-14(10-13)22-12-17-18-19-22)21-7-5-20(6-8-21)15-4-9-26(24,25)11-15/h1-3,10,12,15H,4-9,11H2
Standard InChI Key QIUCVYOVIRFXEL-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4

Introduction

[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that combines a piperazine moiety linked to a tetrahydrothiophene ring with a phenyl group substituted by a tetrazole. This unique structure suggests potential for diverse biological activities, making it a candidate for pharmaceutical applications.

Synthesis Methods

The synthesis of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Piperazine-Tetrahydrothiophene Moiety: This involves synthesizing the tetrahydrothiophene ring and linking it to a piperazine.

  • Introduction of the Tetrazole Substituent: The phenyl group is substituted with a tetrazole ring, which can be achieved through various tetrazole-forming reactions.

  • Coupling Reactions: The final step involves coupling the piperazine-tetrahydrothiophene moiety with the tetrazole-substituted phenyl group.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds similar to [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone exhibit various biological activities. These include potential effects against different biological targets, which can be predicted using computational methods like the PASS program.

Potential Biological ActivityMechanismTherapeutic Potential
Antimicrobial ActivityInterference with microbial enzymesTreatment of infections
Anti-inflammatory ActivityModulation of inflammatory pathwaysTreatment of inflammatory diseases
Anticancer ActivityInhibition of cancer cell proliferationCancer therapy

Research Findings and Future Directions

Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound. Interaction studies using techniques such as molecular docking and spectroscopy can provide insights into how it affects biological systems. Additionally, exploring its pharmacokinetic properties will be crucial for assessing its suitability as a drug candidate.

Comparison with Similar Compounds

Several compounds share structural features with [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-oneContains a pyridazinone coreExhibits different pharmacological properties
Piperidin-1-yl-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]methanoneIncorporates a quinoxaline structurePotentially targets different biological pathways

These comparisons highlight the uniqueness of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone, particularly in its potential applications and mechanisms within biological systems.

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